(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid
Description
(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid (CAS 2165699-77-2) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methoxy substituent at position 2. Its molecular formula is C₁₁H₁₉NO₅ with a molar mass of 245.27 g/mol . Key properties include a predicted density of 1.20 g/cm³, boiling point of 362.0±42.0 °C, and pKa of 3.61±0.40 . This compound is widely utilized as a building block in peptide synthesis and pharmaceutical intermediates due to its stereochemical specificity and stability under basic conditions.
Properties
IUPAC Name |
(2R,3S)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHHOIMTQSCHFE-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected pyrrolidine.
Methoxylation: The Boc-protected pyrrolidine is then subjected to methoxylation using a suitable methoxylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R
Biological Activity
(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid, also known as Boc-D-Met-OH, is a pyrrolidine derivative that has gained attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a methoxy group. The exploration of its biological properties is crucial for understanding its potential therapeutic applications.
- IUPAC Name: this compound
- CAS Number: 118492-87-8
- Molecular Formula: C10H17NO5
- Molecular Weight: 231.248 g/mol
- SMILES Notation: CC(C)(C)OC(=O)N1CCC@H[C@@H]1C(O)=O
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrrolidine can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antibiotics .
Anticancer Properties
The compound's structural features may confer anticancer activity. Similar derivatives have been studied for their ability to inhibit histone deacetylases (HDACs), which play a role in cancer progression. For instance, hydroxamic acid derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . The mechanism often involves the modulation of gene expression related to cell cycle regulation and apoptosis.
Neuroprotective Effects
Emerging studies suggest that pyrrolidine derivatives may also possess neuroprotective properties. These compounds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibition against Gram-positive bacteria, indicating its potential as an antibiotic candidate .
Study 2: HDAC Inhibition
In another study focusing on HDAC inhibitors, researchers synthesized various hydroxamic acid derivatives and compared their efficacy with that of this compound. The findings revealed that certain modifications in the structure enhanced HDAC inhibitory activity, suggesting avenues for optimizing this compound for cancer therapy .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Functional Group Variation: Methoxy vs. Hydroxy Substituents
The hydroxyl analog, (2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid (CAS 118492-87-8), replaces the methoxy group with a hydroxyl moiety. This structural difference significantly alters physicochemical properties:
- Polarity : The hydroxyl group enhances hydrogen bonding, increasing solubility in polar solvents compared to the methoxy derivative .
- Reactivity : The hydroxyl group may require protection during synthesis to avoid side reactions, whereas the methoxy group is more inert .
| Property | Methoxy Derivative (CAS 2165699-77-2) | Hydroxy Derivative (CAS 118492-87-8) |
|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₅ | C₁₁H₁₉NO₅ |
| Substituent at C3 | Methoxy (-OCH₃) | Hydroxy (-OH) |
| Predicted pKa | 3.61 ± 0.40 | ~4.2 (estimated) |
| Key Applications | Peptide synthesis, chiral intermediates | Drug discovery, enzyme inhibitors |
Stereoisomeric Variants
Stereochemistry critically impacts biological activity and synthetic utility. Key stereoisomers include:
- (2S,3S)-Isomer (CAS 1932362-84-9): Differing configuration at C2 and C3 reduces compatibility with enzymes or receptors preferring the (2R,3S) form .
| Isomer | CAS Number | Key Difference | Potential Use Case |
|---|---|---|---|
| (2R,3S) (Target) | 2165699-77-2 | Optimal stereochemistry for synthesis | Pharmaceuticals, peptides |
| (2S,3S) | 1932362-84-9 | Mirror configuration at C2 and C3 | Research on stereoselectivity |
| (2S,3R) | 1386457-97-1 | Opposite configuration at C3 | Enzyme inhibition studies |
Protecting Group Variation: Boc vs. Fmoc
Replacing the Boc group with a fluorenylmethoxycarbonyl (Fmoc) group, as in (2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid (CAS 443899-48-7), introduces distinct stability and reactivity profiles:
- Deprotection Conditions : Boc is acid-labile (e.g., removed with TFA), while Fmoc is base-labile (e.g., cleaved with piperidine) .
- Applications : Fmoc is preferred in solid-phase peptide synthesis for orthogonal protection strategies .
| Property | Boc-Protected (CAS 2165699-77-2) | Fmoc-Protected (CAS 443899-48-7) |
|---|---|---|
| Protecting Group | Boc | Fmoc |
| Deprotection Reagent | TFA or HCl | Piperidine or DBU |
| Molecular Weight | 245.27 g/mol | ~425 g/mol |
| Stability | Stable under basic conditions | Stable under acidic conditions |
Q & A
Basic Synthesis and Protection Strategies
Q: What are the standard methodologies for synthesizing (2R,3S)-1-[(tert-butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid, and how is the Boc group utilized in this process? A:
- Step 1: The tert-butoxycarbonyl (Boc) group is introduced via a palladium-catalyzed coupling reaction under inert atmosphere conditions, often using tert-butyl alcohol as a solvent and cesium carbonate as a base .
- Step 2: Methoxy substitution at the 3-position is achieved through stereoselective alkylation or Mitsunobu reactions to retain the (2R,3S) configuration .
- Step 3: Final purification involves column chromatography (silica gel) or recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) .
Structural Confirmation and Analytical Techniques
Q: How can researchers confirm the stereochemistry and purity of this compound? A:
- NMR Spectroscopy: Compare - and -NMR chemical shifts with literature data for similar Boc-protected pyrrolidines (e.g., δ ~1.4 ppm for Boc tert-butyl protons; δ ~75-80 ppm for carbonyl carbons) .
- Chiral HPLC: Use a Chiralpak® column with hexane/isopropanol gradients to resolve enantiomers and confirm the (2R,3S) configuration .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular formula (expected: CHNO, MW 283.25 g/mol) .
Stability and Storage Protocols
Q: What are the critical storage conditions and stability concerns for this compound? A:
- Storage: Store at -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the Boc group or oxidation of the methoxy substituent .
- Incompatibilities: Avoid exposure to strong acids/bases (risk of Boc deprotection) and oxidizing agents (risk of pyrrolidine ring degradation) .
Advanced Reaction Optimization
Q: How can reaction yields be improved for multi-step syntheses involving this compound? A:
- Catalyst Screening: Test Pd(OAc) with XPhos ligand systems in tert-butyl alcohol to enhance coupling efficiency (typical yields: 70-85%) .
- Temperature Control: Optimize stepwise heating (40–100°C) to minimize racemization at the 2- and 3-positions .
- Byproduct Analysis: Use LC-MS to identify impurities (e.g., de-Boc derivatives or diastereomers) and adjust stoichiometry of reagents .
Safety and Hazard Mitigation
Q: What personal protective equipment (PPE) is recommended for handling this compound? A:
- Respiratory Protection: Use NIOSH-approved P95 respirators for aerosolized particles; OV/AG/P99 filters for organic vapors .
- Skin Protection: Wear nitrile gloves and lab coats to prevent dermal exposure, which may cause irritation (H315/H319 hazards) .
Stereochemical Analysis in Complex Reactions
Q: How can researchers resolve discrepancies in reported stereochemical outcomes during derivatization? A:
- X-ray Crystallography: Confirm absolute configuration using single crystals grown from ethanol/water mixtures .
- Dynamic NMR: Monitor temperature-dependent -NMR shifts to detect epimerization at the 2- or 3-positions .
Addressing Data Contradictions
Q: How should researchers reconcile conflicting physical property data (e.g., melting points) across sources? A:
- Reproducibility Checks: Repeat measurements using differential scanning calorimetry (DSC) under standardized conditions (e.g., 5°C/min heating rate) .
- Literature Cross-Validation: Prioritize peer-reviewed studies over vendor catalogs, as commercial sources often omit detailed characterization .
Byproduct Identification in Scale-Up Reactions
Q: What strategies are effective for identifying and mitigating byproducts in large-scale syntheses? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
